4-phenoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide
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Overview
Description
4-PHENOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE is a synthetic organic compound that features a phenoxy group, a piperidine sulfonyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PHENOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE typically involves multiple steps, starting with the preparation of the phenoxy and piperidine sulfonyl intermediates. One common method involves the following steps:
Formation of Phenoxy Intermediate: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of Piperidine Sulfonyl Intermediate: The piperidine sulfonyl group is typically introduced through sulfonylation reactions.
Coupling Reaction: The final step involves coupling the phenoxy and piperidine sulfonyl intermediates with a butanamide backbone under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-PHENOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenoxy or piperidine derivatives.
Scientific Research Applications
4-PHENOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-PHENOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets. The phenoxy and piperidine sulfonyl groups are believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid
- 4-phenoxy-N-[4-(2-phenylethylsulfamoyl)phenyl]butanamide
- N-Phenethyl-4-piperidinone
Uniqueness
4-PHENOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenoxy and piperidine sulfonyl groups allows for versatile chemical reactivity and potential bioactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H26N2O4S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-phenoxy-N-(4-piperidin-1-ylsulfonylphenyl)butanamide |
InChI |
InChI=1S/C21H26N2O4S/c24-21(10-7-17-27-19-8-3-1-4-9-19)22-18-11-13-20(14-12-18)28(25,26)23-15-5-2-6-16-23/h1,3-4,8-9,11-14H,2,5-7,10,15-17H2,(H,22,24) |
InChI Key |
WYCXEAHISRLFTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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